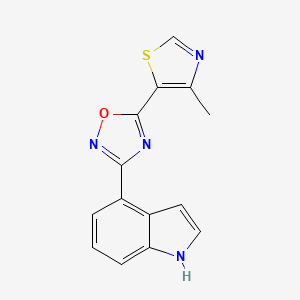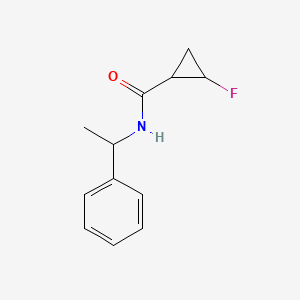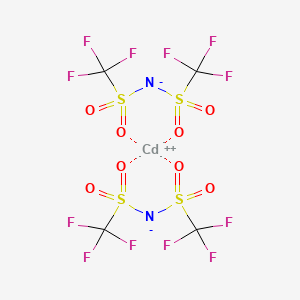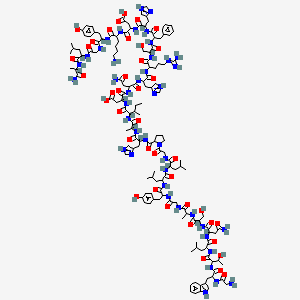
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an indole ring, a thiazole ring, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiazole rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base or catalyst.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Substituted derivatives at the indole and thiazole rings.
Aplicaciones Científicas De Investigación
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: Signaling pathways related to cell growth, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-(1H-Indol-4-yl)-5-(4-methylthiazol-5-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different heterocyclic rings.
Propiedades
Fórmula molecular |
C14H10N4OS |
|---|---|
Peso molecular |
282.32 g/mol |
Nombre IUPAC |
3-(1H-indol-4-yl)-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10N4OS/c1-8-12(20-7-16-8)14-17-13(18-19-14)10-3-2-4-11-9(10)5-6-15-11/h2-7,15H,1H3 |
Clave InChI |
CEHKDLMPYROCRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=NC(=NO2)C3=C4C=CNC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)

phosphinyl]acetate]](/img/structure/B14795661.png)

![(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14795668.png)

![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)



![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)
